5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

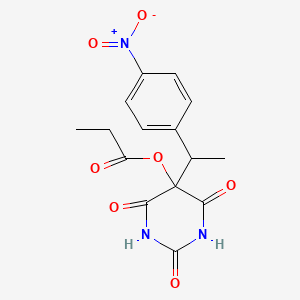

This compound belongs to the pyrimidinetrione class, characterized by a hexahydropyrimidine core substituted with three ketone groups. Its structure includes a 4-nitrophenylethyl group at position 5 and a 1-oxopropoxy moiety, which differentiates it from classical barbiturates.

Properties

CAS No. |

37431-54-2 |

|---|---|

Molecular Formula |

C15H15N3O7 |

Molecular Weight |

349.29 g/mol |

IUPAC Name |

[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate |

InChI |

InChI=1S/C15H15N3O7/c1-3-11(19)25-15(12(20)16-14(22)17-13(15)21)8(2)9-4-6-10(7-5-9)18(23)24/h4-8H,3H2,1-2H3,(H2,16,17,20,21,22) |

InChI Key |

MYCZXPNRUULRDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrimidinetrione Core

The pyrimidinetrione ring system can be synthesized by classical methods such as the Bucherer-Bergs reaction or condensation of urea derivatives with diketones or α-haloketones. For example, hydantoin derivatives are prepared by reacting aldehydes or ketones with potassium cyanide and ammonium carbonate under controlled conditions.

Introduction of the 1-(4-Nitrophenyl)ethyl Group

The 1-(4-nitrophenyl)ethyl substituent can be introduced by condensation of the pyrimidinetrione core with a 4-nitrophenylacetaldehyde or equivalent precursor.

- This step often involves a nucleophilic addition of the hydantoin nitrogen to the aldehyde, followed by reduction if necessary.

- Alternatively, alkylation of the pyrimidinetrione at the 5-position with a 1-(4-nitrophenyl)ethyl halide under basic conditions can be employed.

Installation of the 1-Oxopropoxy Group

The 1-oxopropoxy substituent is typically introduced through acylation of the pyrimidinetrione nitrogen or oxygen atoms with propionyl chloride or anhydride derivatives.

Cyclization and Final Assembly

- After installation of substituents, cyclization or ring closure steps may be necessary to ensure the integrity of the pyrimidinetrione ring.

- This can be achieved by heating with cyclization condensing agents or under reflux in suitable solvents.

- The final compound is purified by recrystallization or chromatographic methods.

Representative Reaction Scheme (Based on Patent CN103739541B and Literature)

Note: While the above scheme is from a related pyridone synthesis patent, the methodology parallels the preparation of substituted pyrimidinetriones with nitrophenyl and oxopropoxy substituents.

Analytical and Purity Confirmation Techniques

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^13C and ^1H NMR, is critical for confirming substitution patterns and purity.

- Isotope labeling studies have been used to track incorporation and verify structural integrity of hydantoin derivatives, which are chemically similar to pyrimidinetriones.

- Mass spectrometry and chromatographic methods (HPLC, GC-MS) are employed for purity assessment and to detect side products.

Summary Table of Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Pyrimidinetrione core synthesis | Urea derivatives + diketones or α-haloketones | Formation of pyrimidinetrione ring | Control pH and temperature |

| 1-(4-Nitrophenyl)ethyl substitution | 4-nitrophenylacetaldehyde or halide + base | Introduction of nitrophenyl group | Avoid reduction of nitro group |

| 1-Oxopropoxy group installation | Propionyl chloride + catalyst + acid scavenger | Acylation to install oxopropoxy substituent | Prevent hydrolysis and over-acylation |

| Cyclization | Cyclization condensing agents + heat | Ring closure and stabilization | Optimize temperature and solvent |

| Purification | Recrystallization, chromatography | Isolation of pure compound | Ensure removal of unreacted reagents |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted diazinan derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: Some derivatives of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidinetrione derivatives exhibit diverse biological activities depending on their substituents. Key analogs include:

Barbiturate Derivatives

- Cyclobarbital (5-(1-cyclohexen-1-yl)-5-ethyl): A sedative-hypnotic with a cyclohexenyl group enhancing lipophilicity .

- Heptabarbital (5-(1-cyclohepten-1-yl)-5-ethyl): Similar to cyclobarbital but with a larger cycloheptenyl ring, prolonging duration of action .

- Talbutal (5-(1-methylpropyl)-5-(2-propenyl)): An ultrashort-acting barbiturate due to allyl substituents .

Inhibitors of AAC(6′)-Ib Enzyme

- Compound 2a (5-(2-furylmethylene)-1-phenyl): Exhibits Ki values comparable to lead inhibitors, with furyl and phenyl groups contributing to binding .

- Compound 2b (1-(4-chlorophenyl)-5-(2-furylmethylene)): Chlorophenyl substitution enhances electron density, improving target affinity .

Calcium Channel Blockers

- SR-9 (5-(3-chlorobenzylidene)) and SR-10 (5-(4-chlorobenzylidene)): Demonstrated binding energies of -8.8 kcal/mol to L-type calcium channels and enhanced stability in molecular dynamics simulations .

Complexing Agents

- Murexide (5-[(hexahydroxy-2,4,6-trioxo-5-pyrimidinyl)imino]): Used for spectrophotometric determination of Co²⁺ and Ni²⁺ due to its chelating properties .

Physicochemical and Pharmacokinetic Properties

Key Observations:

- The 1-oxopropoxy group may improve metabolic stability relative to allyl or methylpropyl groups in ultrashort-acting barbiturates.

Biological Activity

The compound 5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H16N2O4

- Molecular Weight : 288.30 g/mol

Structural Features

The structure of the compound includes:

- A pyrimidine ring , which is known for its role in various biological activities.

- A 4-nitrophenyl group , which may contribute to its electronic properties and biological interactions.

- An oxopropoxy substituent , potentially influencing its solubility and reactivity.

Anticancer Properties

Research indicates that compounds related to pyrimidines often exhibit anticancer activity. For instance, studies on similar pyrimidine derivatives have shown efficacy against various cancer cell lines.

- Case Study 1 : A study published in PubMed explored the synthesis of pyrimidine derivatives and their antitumor properties. The findings suggested that modifications on the pyrimidine ring could significantly enhance cytotoxicity against cancer cells .

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial properties associated with nitrophenyl-substituted compounds.

- Case Study 2 : Research conducted on related compounds demonstrated notable antibacterial activity against Gram-positive bacteria. The presence of the nitrophenyl group was highlighted as a critical factor in enhancing antimicrobial efficacy .

The proposed mechanisms through which this compound exhibits biological activity include:

- Inhibition of DNA synthesis : Similar pyrimidine derivatives have been shown to interfere with nucleotide synthesis pathways, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : This can be achieved through cyclocondensation reactions involving urea or thiourea with appropriate aldehydes.

- Substitution Reactions : The introduction of the nitrophenyl and oxopropoxy groups can be accomplished through electrophilic aromatic substitution and esterification reactions.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclocondensation | Urea, Aldehyde |

| 2 | Electrophilic Substitution | 4-Nitrophenyl Halide |

| 3 | Esterification | Propionic Acid Derivative |

Q & A

Q. What are the recommended synthetic routes for 5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-pyrimidinetrione?

The compound can be synthesized via multi-step procedures involving nucleophilic substitution and cyclization. For example, a pyrimidinetrione core can be functionalized using K₂CO₃/DMF for alkoxy group introduction, followed by POCl₃-mediated phosphorylation (if applicable) and purification via recrystallization . Key intermediates, such as the 4-nitrophenylethyl moiety, may require protective group strategies to avoid side reactions during propoxy substitution .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons from the 4-nitrophenyl group at δ ~8.2 ppm, methyl groups at δ ~1.3 ppm) .

- HRMS : Validates the molecular formula (C₁₅H₁₅N₃O₇, [M+H]⁺ = 350.098) .

- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for pyrimidinetrione and ester groups) .

Q. What solubility and stability considerations are critical for handling this compound?

The compound is likely polar due to its nitro and carbonyl groups, suggesting solubility in DMSO or DMF. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are advised to assess hydrolytic degradation of the ester linkage. Storage in anhydrous conditions at -20°C is recommended .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 4-nitrophenyl substituent?

Density Functional Theory (DFT) calculations can map electron-withdrawing effects of the nitro group, which polarizes the pyrimidinetrione core. This influences reactivity in nucleophilic attacks or redox reactions. Solvent-accessible surface area (SASA) models may further predict interactions in biological systems .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of the propoxy group).

- 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as diastereotopic protons near the ethyl group .

- X-ray Crystallography : Provides unambiguous spatial confirmation of substituent geometry, as demonstrated for structurally related pyrimidinetriones .

Q. How does modifying the 1-oxopropoxy group influence bioactivity or reactivity?

Systematic SAR studies can compare analogs with varying ester chain lengths (e.g., ethoxy vs. butoxy). In vitro assays (e.g., enzyme inhibition) combined with Hammett σ values quantify electronic contributions. For instance, bulkier esters may hinder binding in hydrophobic pockets, while electron-deficient groups enhance electrophilicity .

Q. What crystallographic techniques determine the spatial arrangement of substituents?

Single-crystal X-ray diffraction at 298 K resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between pyrimidinetrione carbonyls and solvent molecules). Disorder in flexible groups (e.g., propoxy chain) is modeled using partial occupancy refinement .

Q. How can data discrepancies in reaction yields be analyzed?

Contradictions may arise from:

- Purity of starting materials : Trace moisture in DMF can hydrolyze POCl₃, reducing phosphorylation efficiency .

- Catalyst loading : Optimize p-toluenesulfonic acid (p-TsOH) concentrations in multi-component reactions to balance rate and side-product formation . Statistical tools (e.g., Design of Experiments) identify critical factors affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.